molecular formula C30H23N3O6 B12029651 5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 769148-53-0

5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12029651
CAS No.: 769148-53-0
M. Wt: 521.5 g/mol
InChI Key: GRCDWYNVJARENT-ZCTHSVRISA-N
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Description

5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound that features multiple functional groups, including benzoyloxy, oxo, and carbohydrazonoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-toluidine derivatives, followed by acylation, hydrazonation, and esterification reactions. Each step requires specific reagents and conditions, such as:

    Acylation: Using acyl chlorides or anhydrides in the presence of a base like pyridine.

    Hydrazonation: Reacting with hydrazine derivatives under controlled temperature and pH.

    Esterification: Using benzoyl chloride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a component in specialized coatings or adhesives.

Mechanism of Action

The mechanism of action of 5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate would depend on its specific interactions with molecular targets. It may involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl acetate
  • 5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl propionate

Uniqueness

The uniqueness of 5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

769148-53-0

Molecular Formula

C30H23N3O6

Molecular Weight

521.5 g/mol

IUPAC Name

[3-benzoyloxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C30H23N3O6/c1-20-12-15-24(16-13-20)32-27(34)28(35)33-31-19-23-14-17-25(38-29(36)21-8-4-2-5-9-21)18-26(23)39-30(37)22-10-6-3-7-11-22/h2-19H,1H3,(H,32,34)(H,33,35)/b31-19+

InChI Key

GRCDWYNVJARENT-ZCTHSVRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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